molecular formula C18H15ClN2O3S B4391895 N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide

N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide

Cat. No. B4391895
M. Wt: 374.8 g/mol
InChI Key: YFEIRDLMHZRHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide, also known as CP-47,497, is a synthetic compound that belongs to the family of cannabinoids. CP-47,497 was first synthesized in the 1980s by a team of scientists at Pfizer, who were investigating the effects of cannabinoids on the body.

Mechanism of Action

N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide acts as an agonist at the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase appetite, reduce pain, and induce relaxation. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide has several advantages as a research tool. It is a potent agonist at the CB1 receptor, which makes it useful for investigating the effects of cannabinoids on the body. However, it also has some limitations. It is not selective for the CB1 receptor and can also bind to other receptors in the body, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide. One area of interest is the development of more selective agonists for the CB1 receptor, which would allow for more precise investigation of the effects of cannabinoids on the body. Another area of interest is the investigation of the potential therapeutic uses of N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide and other cannabinoids, such as the treatment of pain, inflammation, and anxiety disorders. Overall, N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide is a valuable research tool for investigating the effects of cannabinoids on the body, and its continued study is likely to yield important insights into the functioning of the endocannabinoid system.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide has been used extensively in scientific research to investigate the effects of cannabinoids on the body. It has been shown to bind to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabinoids.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-13-8-4-5-9-14(13)20-16(22)11-25-15-10-17(23)21(18(15)24)12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEIRDLMHZRHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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